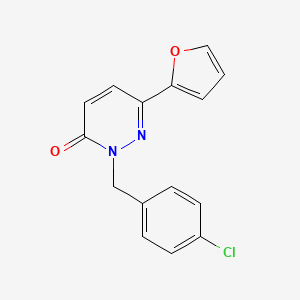
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone, also known as CFP, is a pyridazinone derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and neuronal cell death. 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, as well as various kinases and transcription factors involved in tumor growth and neuronal cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to protect neuronal cells against oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone. One area of interest is the potential use of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone and its potential side effects. Finally, the development of new synthetic methods for 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone could lead to the production of more potent derivatives with improved therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl bromide with 2-furylacetonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit antioxidant and anti-apoptotic properties, suggesting its potential as a therapeutic agent for a range of diseases.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRBDLXZURXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)



![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)